5-Cyclopropoxy-2-(methylamino)benzoic acid
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Overview
Description
5-Cyclopropoxy-2-(methylamino)benzoic acid is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a methylamino group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Cyclopropoxy-2-(methylamino)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-(methylamino)benzoic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropoxy group .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
5-Cyclopropoxy-2-(methylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.
Scientific Research Applications
5-Cyclopropoxy-2-(methylamino)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-(methylamino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-Cyclopropoxy-2-(methylamino)benzoic acid can be compared with other similar compounds such as:
2-(Methylamino)benzoic acid: Lacks the cyclopropoxy group, which may result in different chemical and biological properties.
Cyclopropoxybenzoic acids: Compounds with similar structures but different substituents on the benzoic acid core.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-(methylamino)benzoic acid |
InChI |
InChI=1S/C11H13NO3/c1-12-10-5-4-8(15-7-2-3-7)6-9(10)11(13)14/h4-7,12H,2-3H2,1H3,(H,13,14) |
InChI Key |
YHAWKHNZFBNNMY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)OC2CC2)C(=O)O |
Origin of Product |
United States |
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